3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid
Description
3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid is a branched carboxylic acid featuring a 2,2-dimethylpropanoic acid backbone with a hydroxyl group at the third carbon and a 3-hydroxyphenyl substituent. This compound belongs to the hydroxyphenylpropanoic acid class, which is often associated with natural polyphenolic derivatives found in plant materials, such as peach kernels, where it has been identified alongside other hydroxycinnamic acids and phenylpropanoids . Its commercial availability (50 mg for €603) highlights its relevance in synthetic and pharmacological research, though specific applications require further exploration .
The compound’s structure introduces steric hindrance from the 2,2-dimethyl groups and increased polarity due to dual hydroxyl groups.
Properties
IUPAC Name |
3-hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-11(2,10(14)15)9(13)7-4-3-5-8(12)6-7/h3-6,9,12-13H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBIZXXUKJVWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC(=CC=C1)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid typically involves organic synthesis techniques. One common method is the reaction of 3-hydroxyphenylacetic acid with a suitable reagent under controlled conditions to introduce the dimethyl group.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of pharmaceuticals and other chemical products.
Biology: In biological research, 3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid is studied for its potential biological activities. It may be used in assays to understand enzyme interactions and metabolic pathways.
Medicine: The compound has potential medicinal applications, including its use in drug development. It may be investigated for its therapeutic properties and effects on various biological targets.
Industry: In the industrial sector, this compound is utilized in the manufacture of various chemical products, including polymers and coatings. Its unique properties make it suitable for specific applications requiring stability and reactivity.
Mechanism of Action
The mechanism by which 3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s uniqueness arises from its substitution pattern. Below is a comparative analysis with key analogs:
Table 1. Structural and Functional Comparison with Analogous Compounds
Key Observations:
Steric Effects: The 2,2-dimethyl groups in the target compound significantly hinder nucleophilic attacks and esterification reactions, similar to pivalic acid . This contrasts with non-methylated analogs like 3-(3-hydroxyphenyl)propanoic acid, which exhibit greater reactivity .
Electronic Effects : Substituents like chlorine (3-(3-chlorophenyl) derivative) and nitro-fluoro groups (3-(4-fluoro-3-nitrophenyl) derivative) alter electronic properties. Chlorine increases electrophilicity, while nitro groups enhance acidity .
Polarity and Solubility: Dual hydroxyl groups in the target compound improve water solubility compared to non-hydroxylated analogs but reduce it relative to simpler phenolic acids due to steric bulk .
Biological Activity
Overview
3-Hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid (HPHPA) is a phenolic compound recognized for its significant biological activities, particularly as an antioxidant. This compound is a metabolite derived from dietary polyphenols, notably caffeic acid, and has been studied for its potential effects on various biological systems.
- Chemical Formula : C15H18O4
- Molecular Weight : Approximately 258.30 g/mol
- Structure : Characterized by multiple hydroxyl groups and a dimethylpropanoic acid backbone.
HPHPA exerts its biological effects through several mechanisms:
- Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress in biological systems.
- Regulation of Cellular Processes : The compound influences cell signaling pathways, gene expression, and cellular metabolism.
- Vasodilatory Effects : It has been implicated in vasodilation, which may contribute to cardiovascular health.
Biochemical Pathways
HPHPA is primarily generated by the gut microflora from dietary sources. It plays a crucial role in the metabolism of polyphenols and interacts with various enzymes and proteins involved in these processes. Its systemic presence has been detected in human urine and serum, indicating its bioavailability and potential impact on diverse cell types.
Antioxidant Properties
HPHPA's ability to reduce oxidative stress has been well-documented. It is suspected to have protective effects against cellular damage caused by free radicals.
Implications in Autism Spectrum Disorders (ASDs)
Recent studies have shown elevated levels of HPHPA in children with autism spectrum disorders. The compound's sensitivity and specificity as a biomarker for ASDs were evaluated using receiver-operating characteristic (ROC) analysis, demonstrating high predictive value for identifying affected subgroups .
Case Studies
- Antioxidant Efficacy :
- A study demonstrated that HPHPA significantly reduced oxidative stress markers in vitro, suggesting its potential therapeutic role in oxidative stress-related conditions.
- Clinical Relevance to ASDs :
Data Table: Biological Activities of HPHPA
Pharmacokinetics
HPHPA is absorbed by monocarboxylic acid transporters in intestinal cells, which facilitates its bioavailability post-ingestion. Its metabolites have been detected in various biological fluids including urine and cerebrospinal fluid, further supporting its systemic activity.
Q & A
Q. What are the optimal synthetic routes for 3-hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of substituted benzaldehydes with dimethyl malonate derivatives, followed by reduction and hydroxylation. Key factors include:
- Catalysts : Sodium borohydride (NaBH₄) for selective reduction of intermediates .
- Acid/Base Conditions : Hydrochloric acid (HCl) or NaOH for hydrolysis steps to preserve stereochemistry .
- Temperature Control : Lower temperatures (0–5°C) during hydroxylation to minimize side reactions .
Data Table :
| Step | Reagents | Yield (%) | Conditions |
|---|---|---|---|
| Condensation | 3-Hydroxybenzaldehyde, dimethyl malonate | 65–70 | Knoevenagel conditions, 80°C |
| Reduction | NaBH₄, THF | 85–90 | 0°C, 2 h |
| Hydroxylation | H₂O₂, FeSO₄ | 50–55 | pH 4–5, 25°C |
Q. Which analytical techniques are most effective for characterizing structural isomers of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR distinguish regioisomers via aromatic proton splitting patterns and carbonyl carbon shifts .
- HPLC-MS : Reversed-phase C18 columns with UV detection (λ = 254 nm) resolve diastereomers; mass spectrometry confirms molecular weight .
- X-ray Crystallography : Critical for absolute configuration determination in enantiomeric mixtures .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts substituent effects on electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulates binding affinities to biological targets (e.g., enzymes like COX-2) by analyzing hydrogen bonding and hydrophobic interactions .
- SAR Studies : Correlate substituent electronegativity (e.g., –F vs. –Cl) with anti-inflammatory activity using regression models .
Q. How do researchers resolve contradictions in reported biological activity data across structural analogs?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values from assays with standardized protocols (e.g., COX-2 inhibition assays at pH 7.4 vs. 6.8) .
- Structural Benchmarking : Overlay crystallographic data of analogs bound to target proteins to identify critical binding motifs .
- Experimental Replication : Validate disputed results using isotopically labeled compounds (e.g., ¹³C-tracers) to confirm metabolic stability .
Q. What strategies mitigate challenges in scaling up enantioselective synthesis?
Methodological Answer:
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands with Ru complexes for asymmetric hydrogenation .
- Continuous Flow Systems : Improve enantiomeric excess (ee) by controlling residence time and pressure .
- Purification : Chiral stationary phase chromatography (CSP-HPLC) or enzymatic resolution with lipases .
Q. How do hydroxyl and dimethyl groups influence metabolic stability in pharmacokinetic studies?
Methodological Answer:
- In Vitro Assays : Microsomal stability tests (human liver microsomes) quantify oxidation rates; dimethyl groups reduce CYP450-mediated metabolism .
- LogP Measurements : Hydroxyl groups increase hydrophilicity (LogP = 1.2 vs. 2.5 for non-hydroxylated analogs), affecting membrane permeability .
- Protease Resistance : Methylation at C2/C2 positions sterically shields the carboxylic acid moiety from enzymatic cleavage .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer: Discrepancies arise from:
- pH-Dependent Solubility : The compound is soluble in alkaline water (pH > 9) due to deprotonation of the carboxylic acid group but precipitates at neutral pH .
- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles; XRPD analysis is recommended for batch characterization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
